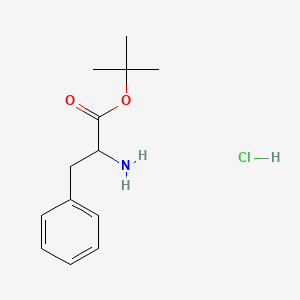

H-DL-Phe-OtBu.HCl

Description

The exact mass of the compound this compound is 257.1182566 g/mol and the complexity rating of the compound is 227. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMCEXDXULPJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15100-75-1 | |

| Record name | tert-Butyl 3-phenyl-L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15100-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 3-phenyl-L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DL-Phenylalanine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride, a crucial intermediate in the development of various pharmaceuticals, including analgesics and antidepressants.[1][2] Its role as a building block in peptide synthesis further underscores its importance in the creation of novel therapeutic agents.[2] This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes involved.

Synthesis Methodologies

The synthesis of DL-Phenylalanine tert-butyl ester hydrochloride can be achieved through several methods. The most common and industrially applicable approach involves the esterification of DL-phenylalanine using tert-butyl acetate or isobutylene in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.

Esterification using tert-Butyl Acetate and Perchloric Acid

A prevalent method for the synthesis of the tert-butyl ester of phenylalanine involves the reaction of the amino acid with tert-butyl acetate in the presence of perchloric acid.[3] The reaction proceeds by the acid-catalyzed addition of the tert-butyl group to the carboxylic acid moiety of phenylalanine. The resulting free base is then converted to the hydrochloride salt.

Esterification using Isobutylene and p-Toluenesulfonic Acid (PTSA)

An alternative and effective method utilizes isobutylene as the source of the tert-butyl group, with an acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid.[4] This reaction is typically carried out in a solvent like dioxane under pressure. While effective, this method may require specialized equipment such as an autoclave to handle the gaseous isobutylene and the reaction pressure.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride.

Synthesis via tert-Butyl Acetate

This protocol is adapted from established patent literature.

Materials:

-

L-Phenylalanine (or DL-Phenylalanine)

-

tert-Butyl acetate

-

60% Perchloric acid aqueous solution

-

4N Sodium hydroxide aqueous solution

-

Isopropyl ether

-

Hydrogen chloride gas

Procedure:

-

Suspend L-Phenylalanine (e.g., 30.08 g, 182.09 mmol) in tert-butyl acetate (e.g., 603.2 ml).

-

To the stirred suspension, add 60% perchloric acid (e.g., 36.5 g, 1.2 equivalents) at 21-23 °C.

-

Continue stirring until the reaction mixture becomes uniform, and then allow it to stand for approximately 21 hours.

-

Neutralize the reaction mixture by adding 4N aqueous sodium hydroxide solution until the pH reaches approximately 9.06.

-

Allow the layers to separate and collect the organic layer.

-

Cool the organic solution with ice water and bubble hydrogen chloride gas through it.

-

Stir the mixture at the same temperature for 30 minutes to allow for the precipitation of the hydrochloride salt.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with isopropyl ether.

-

Dry the crystals under reduced pressure at 40 °C to obtain L-Phenylalanine tert-butyl ester hydrochloride.

Synthesis via Isobutylene

This protocol is based on a patent describing the synthesis of amino acid tert-butyl esters.

Materials:

-

Phenylalanine

-

Dioxane

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Water

-

Brine

-

Dry ether

-

Hydrogen chloride gas

Procedure:

-

Suspend phenylalanine (e.g., 25 g) in dioxane.

-

Add 1.5 equivalents of PTSA and isobutylene (e.g., 300 ml).

-

Stir the contents in an autoclave at room temperature for 2 to 3 days.

-

After the reaction, wash the mixture with a 10% sodium bicarbonate solution, followed by water and brine.

-

Remove the solvent under vacuum to obtain the free base of the product.

-

Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether (prepared by dissolving HCl gas in dry ether).

-

Remove the ether under vacuum to afford the desired hydrochloride salt.

Purification

The primary method for the purification of DL-Phenylalanine tert-butyl ester hydrochloride is recrystallization.

Recrystallization Protocol

A general approach to recrystallization involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. While specific solvent systems for this exact compound are not detailed in the provided results, a common practice for similar compounds involves using a solvent mixture like toluene and cyclohexane. Alternatively, simple washing with a non-polar solvent like isopropyl ether during filtration can remove impurities.

General Procedure:

-

Transfer the crude solid to a suitable flask.

-

Add a minimal amount of a hot solvent or solvent mixture until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath or freezer to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of Phenylalanine tert-butyl ester hydrochloride.

Table 1: Reaction Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| tert-Butyl Acetate | L-Phenylalanine | tert-Butyl acetate, 60% Perchloric acid, HCl gas | tert-Butyl acetate | 21-23 | ~21 hours | 75.0 - 80.1 | |

| Isobutylene | Phenylalanine | Isobutylene, PTSA, HCl gas | Dioxane | Room Temperature | 2-3 days | Not Specified |

Table 2: Physical and Spectroscopic Data of L-Phenylalanine tert-butyl ester hydrochloride

| Property | Value | Reference |

| Appearance | White crystalline powder | |

| Molecular Formula | C₁₃H₁₉NO₂·HCl | |

| Molecular Weight | 257.76 g/mol | |

| Melting Point | 235 °C | |

| Purity (HPLC) | ≥ 99% | |

| Storage Conditions | Store at 0-8 °C |

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride.

Caption: Synthesis workflow via the tert-butyl acetate method.

Caption: General purification workflow for the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

A Comprehensive Technical Guide to H-DL-Phe-OtBu.HCl: Properties, Synthesis Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe-OtBu.HCl, the hydrochloride salt of the tert-butyl ester of DL-phenylalanine, is a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its utility as a precursor for the synthesis of peptides, analgesics, and antidepressants is well-documented. This technical guide provides an in-depth overview of the physicochemical properties, applications, and relevant experimental protocols involving this compound. Furthermore, it explores the potential biological signaling pathways that may be modulated by compounds derived from this versatile phenylalanine derivative.

Physicochemical Properties

This compound is a white to off-white solid, appreciated for its enhanced solubility and stability, which makes it a valuable intermediate in various synthetic procedures. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 75898-47-4 | |

| Molecular Formula | C₁₃H₂₀ClNO₂ | |

| Molecular Weight | 257.76 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98.0% (HPLC) | |

| Storage | 4°C, sealed storage, away from moisture |

Applications in Research and Development

The primary application of this compound lies in its role as a protected amino acid derivative for further chemical synthesis.

-

Peptide Synthesis: The tert-butyl ester group serves as a carboxyl protecting group, allowing for the selective formation of peptide bonds at the free amino group. It is a common building block in solid-phase peptide synthesis (SPPS).

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various bioactive molecules, including analgesics and antidepressants. Its structure is often incorporated into larger molecules to enhance their pharmacological properties.

-

Biochemical Studies: In research settings, it is utilized in various biochemical assays and experiments to investigate amino acid interactions and metabolic pathways.

-

Neuropharmacology Research: As a derivative of phenylalanine, it is used in studies exploring potential neuroprotective effects and its relevance in neuropharmacology.

Experimental Protocols

While specific protocols for this compound are often part of larger, proprietary synthetic routes, a general procedure for its use in solid-phase peptide synthesis (SPPS) can be outlined. The following is a representative protocol for the coupling of an amino acid to a resin-bound peptide, where this compound would have been previously incorporated or could be the initial amino acid attached to the resin.

Protocol: Solid-Phase Peptide Synthesis (SPPS) – Amino Acid Coupling

Objective: To couple a protected amino acid to the N-terminus of a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), HPLC grade

-

Washing solvent: DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Solid-phase synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminal amino acid of the peptide-resin is removed by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and byproducts. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Coupling: a. The Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel by dissolving it in DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents). The solution is allowed to react for 2-5 minutes. b. The activated amino acid solution is added to the synthesis vessel containing the deprotected peptide-resin. c. The reaction is agitated at room temperature for 1-2 hours.

-

Washing: The resin is washed thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: A Kaiser test is performed. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step is repeated.

-

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Potential Signaling Pathway Involvement

Direct research on the signaling pathways modulated by this compound is limited, as it is primarily an intermediate. However, based on the neuroprotective effects of L-phenylalanine derivatives, it is plausible that compounds synthesized from this compound could interact with pathways relevant to neuronal health.

One such pathway is the glutamatergic signaling pathway . Overactivation of glutamate receptors is implicated in excitotoxicity and neuronal damage in conditions like ischemia. Derivatives of L-phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission. This suggests that novel compounds derived from this compound could be designed to modulate this pathway, potentially by interacting with glutamate receptors or by influencing glutamate release and reuptake.

Below is a conceptual diagram illustrating a potential workflow for screening compounds derived from this compound for neuroprotective effects.

Caption: A conceptual workflow for the synthesis and screening of neuroprotective compounds derived from this compound.

Conclusion

This compound is a valuable and versatile chemical entity for the synthesis of complex organic molecules with potential therapeutic applications. Its stable, protected form makes it an ideal starting material for multi-step syntheses. While its direct biological activity is not the primary focus of its use, the compounds derived from it hold promise, particularly in the realm of neuropharmacology. This guide provides a foundational understanding for researchers and developers working with this important building block.

A Technical Guide to the Spectroscopic Characterization of H-DL-Phe-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for DL-Phenylalanine tert-butyl ester hydrochloride (H-DL-Phe-OtBu.HCl). Due to the limited availability of specific experimental data for the racemic mixture, this document outlines the anticipated spectral characteristics based on data from its L-enantiomer and similar amino acid derivatives. It also includes detailed experimental protocols for acquiring and interpreting this data, serving as a valuable resource for researchers in peptide synthesis and drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the tert-butyl ester of DL-phenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during peptide synthesis. The hydrochloride salt improves the compound's stability and solubility in certain solvents.

Molecular Formula: C₁₃H₂₀ClNO₂ Molecular Weight: 257.76 g/mol Appearance: White to off-white solid.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of L-phenylalanine and other amino acid esters.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.1 - 4.2 | t | 1H | α-proton (CH) |

| ~3.1 - 3.3 | d | 2H | β-protons (CH₂) |

| ~1.45 | s | 9H | tert-butyl protons (C(CH₃)₃) |

| ~8.5 - 9.0 | br s | 3H | Ammonium protons (NH₃⁺) |

Note: The chemical shifts are referenced to a standard internal solvent peak. The broad singlet for the ammonium protons may exchange with deuterium in solvents like D₂O, leading to its disappearance.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 - 171 | Carbonyl carbon (C=O) |

| ~135 - 137 | Aromatic quaternary carbon |

| ~128 - 130 | Aromatic CH carbons |

| ~83 - 85 | Quaternary carbon of tert-butyl group (C(CH₃)₃) |

| ~54 - 56 | α-carbon (CH) |

| ~37 - 39 | β-carbon (CH₂) |

| ~27 - 29 | Methyl carbons of tert-butyl group (C(CH₃)₃) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2800 | Strong, broad | N-H stretch of NH₃⁺ |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2980, 2940 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch of the ester |

| ~1600, 1495, 1455 | Medium to weak | Aromatic C=C skeletal vibrations |

| ~1250, 1150 | Strong | C-O stretch of the ester |

| ~740, 700 | Strong | Aromatic C-H out-of-plane bending |

Note: The IR spectrum of the DL-racemic mixture may show differences in the fingerprint region (below 1500 cm⁻¹) compared to the pure L- or D-enantiomers due to differences in crystal lattice packing.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 222.15 | [M+H]⁺ (protonated molecule, free base) |

| 166.08 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI conditions: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a source temperature of 100-150 °C.

-

The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Mandatory Visualizations

4.1 Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

4.2 Logical Relationship of Spectroscopic Data

This diagram illustrates the logical connection between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Interrelation of Spectroscopic Data for Structural Elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of H-DL-Phe-OtBu.HCl in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride). Given the limited specific experimental data for this compound in publicly available literature, this guide combines known information with detailed, generalized experimental protocols that can be readily adapted by researchers to determine its properties in various laboratory solvents.

Introduction

This compound is a protected amino acid derivative commonly used as an intermediate in peptide synthesis and in the development of pharmaceuticals.[1] Its purity, solubility, and stability are critical parameters that can significantly impact the success of synthetic reactions and the quality of the final product. Understanding the behavior of this compound in different solvents is essential for its effective handling, storage, and use in a laboratory setting. This guide aims to provide a foundational understanding of these properties and the methods to evaluate them.

Physicochemical Properties

-

Molecular Formula: C₁₃H₂₀ClNO₂

-

Molecular Weight: 257.76 g/mol [2]

-

Appearance: White to off-white solid or crystalline powder.[3][4]

-

Melting Point: Approximately 235-240°C[3]

Solubility Profile

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented. The available information is summarized in the table below. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in Section 5.

Table 1: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (387.96 mM) | - | |

| Methanol | Data not available | Soluble | |

| Water | Data not available | Data not available | - |

| Ethanol | Data not available | Data not available | - |

| Dichloromethane (DCM) | Data not available | Data not available | - |

| Acetonitrile (ACN) | Data not available | Data not available | - |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | - |

Note: The solubility in DMSO is noted to be impacted by the presence of moisture, and the use of newly opened DMSO is recommended for accurate results.

Stability Information

The stability of this compound is crucial for its storage and handling. The compound is known to be hygroscopic and should be stored in a tightly sealed container away from moisture. It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.

Table 2: Stability of this compound

| Condition | Recommendation/Observation | Reference |

| Solid State Storage | Store at 4°C, sealed from moisture. | |

| In Solvent Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | |

| Incompatibilities | Strong oxidizing agents. | |

| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO₂), nitrogen (NO, NO₂), and hydrogen chloride (HCl). |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These are generalized protocols based on standard pharmaceutical testing guidelines.

The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected laboratory solvent(s)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification.

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution and Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or other appropriate analytical techniques.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

This protocol outlines a method to assess the chemical stability of this compound in a specific solvent over time at various storage conditions.

Objective: To evaluate the degradation of this compound in solution under defined temperature and time conditions.

Materials:

-

Stock solution of this compound of known concentration in the solvent of interest.

-

Vials with screw caps.

-

Temperature-controlled storage units (e.g., refrigerators, freezers, incubators).

-

HPLC system with a stability-indicating method (a method capable of resolving the parent compound from its degradation products).

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

-

Aliquoting: Dispense aliquots of the stock solution into multiple vials.

-

Initial Analysis (T=0): Immediately analyze a set of aliquots to determine the initial concentration and purity of the compound. This serves as the baseline (T=0) measurement.

-

Storage: Store the remaining vials at different temperature conditions (e.g., -20°C, 4°C, and 25°C).

-

Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

-

Sample Analysis: Allow the sample to return to room temperature and analyze it using the stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.

-

Data Evaluation: Compare the results at each time point to the T=0 data. The stability can be reported as the percentage of the initial concentration remaining at each time point. A common threshold for stability is the time at which the concentration of the parent compound has decreased by 10%.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

While specific quantitative data on the solubility and stability of this compound in many common laboratory solvents are limited, this guide provides the available information and robust, standardized protocols for researchers to determine these critical parameters. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the effective use of this compound in research and development. It is recommended that for any new solvent system or application, these properties be experimentally verified to ensure optimal performance and avoid potential issues related to solubility or degradation.

References

An In-Depth Technical Guide to the Potential Applications of H-DL-Phe-OtBu.HCl in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OtBu.HCl, chemically known as DL-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative that serves as a valuable building block in biochemical research, particularly in the field of peptide chemistry and drug discovery. The presence of the tert-butyl (tBu) ester protecting group on the C-terminus of the phenylalanine residue allows for controlled, stepwise peptide synthesis. This guide explores the core applications of this compound, providing insights into its role in peptide synthesis, potential as a precursor for bioactive molecules, and relevant experimental protocols.

Core Properties and Specifications

This compound is a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Its key chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₀ClNO₂ |

| Molecular Weight | 257.76 g/mol |

| CAS Number | 75898-47-4 |

| Purity | Typically ≥98% |

| Storage Conditions | 2-8°C, under inert gas |

Applications in Biochemical Research

The primary application of this compound lies in its utility as a C-terminally protected amino acid for solid-phase peptide synthesis (SPPS). The tert-butyl ester group is stable under the basic conditions used for the removal of the temporary Nα-protecting group (commonly the Fmoc group) but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][2]

Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent for the synthesis of peptides where phenylalanine is the C-terminal residue. The tert-butyl ester effectively protects the carboxylic acid group, preventing unwanted side reactions during the sequential coupling of amino acids.

This protocol outlines the general steps for the manual synthesis of a peptide with a C-terminal phenylalanine using this compound.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% TIS (triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (this compound):

-

Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin test.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection:

-

Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester.[3][4]

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.[5]

Caption: Workflow of Solid-Phase Peptide Synthesis.

Precursor for Bioactive Peptides and Pharmaceuticals

Phenylalanine-containing peptides are known to exhibit a range of biological activities. This compound serves as a key starting material for the synthesis of such peptides, which can be investigated for various therapeutic applications.

-

Analgesics and Antidepressants: Phenylalanine itself is a precursor to neurotransmitters, and its derivatives are explored for their potential in developing analgesics and antidepressants.

-

Enzyme Inhibitors: Peptides containing phenylalanine can be designed as inhibitors for various enzymes. For instance, derivatives of phenylalanine have been investigated as inhibitors of carboxypeptidase A.

-

Neuroprotective Agents: Some studies suggest that phenylalanine derivatives may possess neuroprotective properties.

While specific quantitative data for this compound itself in these applications is not widely published, the incorporation of the DL-phenylalanine moiety via this reagent allows for the generation of peptide libraries for screening and lead optimization in drug discovery.

Potential Signaling Pathway Involvement

While this compound itself is a synthetic building block, the peptides synthesized using it can potentially interact with various signaling pathways. For example, if a peptide is designed to mimic a natural ligand, it could interact with G-protein coupled receptors (GPCRs) or other cell surface receptors, thereby modulating downstream signaling cascades. The specific pathway would be dependent on the full sequence and structure of the synthesized peptide.

Caption: Hypothetical pathway modulation by a peptide.

Quantitative Data Summary

Currently, there is a lack of specific, publicly available quantitative data (e.g., binding affinities, IC50 values) directly for this compound in biological assays. The biological activity is contingent on the final peptide into which it is incorporated. Researchers utilizing this compound would typically generate such data for their novel synthesized peptides.

Conclusion

This compound is an essential tool in the arsenal of peptide chemists and drug discovery scientists. Its primary role as a C-terminally protected phenylalanine enables the controlled and efficient synthesis of a wide array of peptides. While the biological activity is not inherent to the reagent itself, its application is fundamental to the creation of novel peptide-based therapeutics and research probes. The provided protocols and workflows serve as a foundational guide for the effective utilization of this compound in the laboratory. Further research into peptides synthesized with this building block will undoubtedly continue to expand its application scope.

References

The Versatility of DL-Phenylalanine Derivatives in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylalanine, a racemic mixture of the essential amino acid phenylalanine, and its derivatives are fundamental building blocks in the landscape of modern organic synthesis. The unique structural motif of a benzyl group attached to an alpha-amino acid core provides a versatile scaffold for the development of a wide array of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. The stereochemistry of phenylalanine, existing as D, L, and racemic DL forms, offers a crucial parameter for tailoring molecular properties and biological activity. This technical guide provides a comprehensive literature review on the use of DL-phenylalanine derivatives in synthesis, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes. The information is curated to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

I. Synthesis of Chiral Phenylalanine Derivatives

The synthesis of enantiomerically pure phenylalanine derivatives is of paramount importance, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Various methods have been developed to achieve high enantioselectivity, broadly categorized into enzymatic and chemical approaches.

Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amino acids. Phenylalanine ammonia lyases (PALs) are a key class of enzymes utilized for this purpose. PALs catalyze the reversible addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine derivatives.[1] By employing a multi-enzymatic cascade system, this process can be adapted to produce D-phenylalanine derivatives with high yield and excellent optical purity.[2]

Experimental Protocol: Multi-enzymatic Cascade for D-p-Nitrophenylalanine Synthesis [2]

This one-pot process involves the coupling of PAL amination with a chemoenzymatic deracemization step.

-

Reaction Components: p-Nitrocinnamic acid, ammonium hydroxide, purified PAL enzyme, L-amino acid deaminase (LAAD) E. coli wet cells, and a reducing agent (e.g., ammonia-borane complex).

-

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution (e.g., pH 9.6) at a controlled temperature (e.g., 37°C) with agitation.

-

Procedure:

-

The PAL enzyme catalyzes the amination of p-nitrocinnamic acid to form a racemic mixture of D- and L-p-nitrophenylalanine.

-

The LAAD enzyme selectively oxidizes the L-enantiomer to the corresponding imino acid.

-

The imino acid is then non-selectively reduced back to the racemic amino acid by the reducing agent.

-

This kinetic resolution process enriches the reaction mixture with the desired D-enantiomer.

-

-

Purification: The product is typically purified using chromatographic techniques.

| Substrate | Enzyme System | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| p-Nitrocinnamic acid | PAL / LAAD | D-p-Nitrophenylalanine | 71 | >96 | [2] |

| m-Methoxycinnamic acid | Immobilized AvPAL | L-3-Methoxyphenylalanine | 88 ± 4 | >99 | [1] |

| p-Nitrocinnamic acid | Immobilized PbPAL | L-4-Nitrophenylalanine | 89 ± 5 | >99 |

Table 1: Examples of Enzymatic Synthesis of Phenylalanine Derivatives.

A significant advancement in enzymatic synthesis is the use of immobilized enzymes in continuous flow reactors. This approach offers several advantages, including enhanced catalyst reusability, shorter reaction times, and improved productivity.

Caption: Multi-enzymatic cascade for the synthesis of D-phenylalanine derivatives.

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for producing enantiopure phenylalanine derivatives. Phase-transfer catalysis is a particularly effective technique.

Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation

This method is used for the synthesis of unnatural α-phenylalanine derivatives through the α-alkylation of a glycine Schiff base.

-

Reactants: N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base), a substituted benzyl bromide, and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative).

-

Reaction Conditions: The reaction is typically performed in a biphasic system (e.g., toluene/water) with a base (e.g., potassium hydroxide) at or below room temperature.

-

Procedure:

-

The glycine Schiff base is deprotonated by the base at the interface of the two phases.

-

The chiral phase-transfer catalyst transports the resulting enolate into the organic phase.

-

The enolate undergoes asymmetric alkylation with the benzyl bromide.

-

The product is then hydrolyzed to yield the desired α-phenylalanine derivative.

-

-

Purification: The product is purified by crystallization or chromatography.

| Benzyl Bromide Derivative | Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |

| 4-Chlorobenzyl bromide | Cinchonine-derived | (R) | 95 | 96 |

| 4-Chlorobenzyl bromide | Cinchonidine-derived | (S) | 96 | 97 |

| 3,5-Dibromobenzyl bromide | Cinchonine-derived | (R) | 92 | 98 |

| 3,5-Dibromobenzyl bromide | Cinchonidine-derived | (S) | 93 | 99 |

Table 2: Asymmetric Synthesis of Phenylalanine Derivatives via Phase-Transfer Catalysis.

Caption: Workflow for asymmetric phase-transfer catalyzed alkylation.

II. Applications in Pharmaceutical Synthesis

DL-Phenylalanine derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their incorporation can influence the pharmacological profile of a drug, including its potency, selectivity, and pharmacokinetic properties.

Nateglinide: An Anti-diabetic Agent

Nateglinide is an oral anti-diabetic drug that belongs to the meglitinide class. It is a derivative of D-phenylalanine and is used for the treatment of type 2 diabetes. The synthesis of Nateglinide involves the coupling of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid.

Experimental Protocol: Synthesis of Nateglinide

-

Starting Materials: D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid.

-

Coupling Reaction:

-

The carboxylic acid is activated, for example, by converting it to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.

-

The activated carboxylic acid is then reacted with D-phenylalanine in the presence of a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., acetone/water).

-

-

Purification: The crude Nateglinide is purified by recrystallization to obtain the final product with high purity.

| Starting Material 1 | Starting Material 2 | Coupling Method | Product | Yield | Purity |

| D-Phenylalanine | trans-4-Isopropylcyclohexanecarboxylic acid | Acid Chloride | Nateglinide | High | >99% |

Table 3: Synthesis of Nateglinide.

Caption: Synthetic pathway for the drug Nateglinide.

Fluorinated Phenylalanine Derivatives in Medicinal Chemistry

The introduction of fluorine into phenylalanine derivatives can significantly alter their biological properties. Fluorinated phenylalanines are used as building blocks for peptides and other pharmaceuticals to enhance metabolic stability, binding affinity, and lipophilicity. They are also important as tracers in positron emission tomography (PET).

A variety of methods are employed for the synthesis of fluorinated phenylalanine derivatives, including electrophilic and nucleophilic fluorination strategies, as well as the use of fluorinated building blocks.

| Synthetic Method | Fluorinating Agent/Precursor | Product Type | Key Features |

| Electrophilic Fluorination | F-TEDA-BF4 (Selectfluor) | Ring-fluorinated phenylalanines | Direct fluorination of the aromatic ring. |

| Nucleophilic Fluorination | [18F]Fluoride | 18F-labeled phenylalanines for PET | Radiosynthesis with short-lived isotopes. |

| Asymmetric Hydrogenation | Fluorinated dehydroamino acids | Enantiopure fluorinated phenylalanines | High enantioselectivity. |

Table 4: Methods for the Synthesis of Fluorinated Phenylalanine Derivatives.

III. Applications in Agrochemical Synthesis

DL-Phenylalanine derivatives also serve as valuable scaffolds for the development of novel agrochemicals, particularly fungicides. By incorporating different functional groups onto the phenylalanine backbone, chemists can design molecules with potent activity against a range of plant pathogens.

Phenylalanine-derived Fungicides

Recent research has focused on the synthesis of novel phenylalanine derivatives with antifungal properties. For instance, compounds incorporating 1,3,4-oxadiazothioether moieties or amidohydrazide groups have shown significant activity against fungi such as Thanatephorus cucumeris and Rhizoctonia solani.

Experimental Protocol: Synthesis of Phenylalanine-derived Amidohydrazide Fungicides

-

General Procedure:

-

N-protected L-phenylalanine is activated at the carboxyl group.

-

The activated amino acid is reacted with a hydrazine derivative to form a hydrazide.

-

The protecting group is removed, and the free amine is acylated with a substituted carboxylic acid to yield the final amidohydrazide derivative.

-

-

Biological Activity: The synthesized compounds are screened for their in vitro and in vivo fungicidal activity against various plant pathogenic fungi.

| Phenylalanine Derivative | Target Fungus | In Vitro Inhibition (%) at 100 µg/mL | Reference |

| G18 (1,3,4-oxadiazothioether) | Thanatephorus cucumeris | 99.1 | |

| G10 (1,3,4-oxadiazothioether) | Thanatephorus cucumeris | 94.3 | |

| A21 (Amidohydrazide) | Rhizoctonia solani | High (EC50 value of 31.9 µg/mL for a related compound) |

Table 5: Antifungal Activity of Phenylalanine Derivatives.

Caption: General workflow for the synthesis of phenylalanine-derived amidohydrazide fungicides.

IV. Conclusion and Future Outlook

DL-phenylalanine and its derivatives continue to be indispensable tools in synthetic chemistry. The development of advanced enzymatic and asymmetric catalytic methods has enabled the efficient and selective synthesis of a vast array of chiral building blocks. These derivatives have found critical applications in the pharmaceutical industry, leading to the development of important drugs, and are emerging as a promising platform for the discovery of new agrochemicals.

Future research in this field will likely focus on several key areas:

-

Green Chemistry: The development of more sustainable synthetic routes, including the use of biocatalysis in continuous flow systems and the use of renewable starting materials.

-

Novel Derivatives: The design and synthesis of new phenylalanine derivatives with unique electronic and steric properties to explore new chemical space for drug discovery and agrochemical development.

-

Chemo-enzymatic Cascades: The expansion of multi-step, one-pot chemo-enzymatic reactions to streamline complex syntheses and improve overall efficiency.

-

Materials Science: Further exploration of phenylalanine derivatives in the development of functional materials, such as hydrogels for drug delivery and tissue engineering.

The versatility and accessibility of DL-phenylalanine derivatives ensure their continued importance as a cornerstone of synthetic chemistry for years to come. The ongoing innovation in synthetic methodologies will undoubtedly unlock new possibilities for the application of these remarkable molecules.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of H-DL-Phe-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for H-DL-Phe-OtBu.HCl (tert-Butyl DL-phenylalaninate hydrochloride), a derivative of the amino acid phenylalanine commonly used in peptide synthesis and other research applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Compound Identification and Properties

-

Chemical Name: tert-Butyl DL-phenylalaninate hydrochloride

-

Synonyms: this compound, DL-Phenylalanine tert-butyl ester hydrochloride

-

CAS Number: 75898-47-4[1]

-

Molecular Weight: 257.76 g/mol [2]

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥98.0% | |

| Melting Point | 235 °C | |

| Boiling Point | 303.3 °C at 760 mmHg | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

Hazard Identification and Toxicological Information

While specific toxicological data for this compound is largely unavailable, it is recommended to handle the compound with care, assuming potential hazards associated with fine chemical powders.

-

Acute Toxicity: No data available. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: No data available, but may cause skin irritation.

-

Serious Eye Damage/Irritation: No data available, but may cause eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

GHS Hazard Classification: Not classified as hazardous according to the Globally Harmonized System (GHS). However, good laboratory practices should always be followed.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and prevent contamination.

Engineering Controls:

-

Handle in a well-ventilated area.

-

Use process enclosures or local exhaust ventilation to control airborne dust.

Personal Protective Equipment (PPE):

| PPE | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles entering the eyes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact. |

| Respiratory Protection | Use a NIOSH-approved dust mask or respirator if ventilation is inadequate or dust is generated. | Prevents inhalation of dust particles. |

Hygiene Measures:

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Avoid contact with skin, eyes, and clothing.

Safe Handling Workflow

Storage and Stability

Proper storage is critical to maintain the stability and purity of this compound.

Storage Conditions:

| Condition | Recommendation | Source |

| Temperature | Store at 2-8°C. Some suppliers recommend 4°C or refrigerated conditions (0-10°C). Do not store above 5°C. | |

| Atmosphere | Store under an inert gas. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. | |

| Incompatibilities | Avoid strong oxidizing agents. | |

| Other | Protect from moisture as the compound may be hygroscopic. |

Stock Solution Storage:

-

In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Aliquot solutions to avoid repeated freeze-thaw cycles.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures.

Accidental Release Measures:

-

Small Spill: Use appropriate tools to sweep up the spilled solid and place it in a suitable container for disposal.

-

Large Spill: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Use a shovel to collect the material and place it in a sealed container for disposal.

-

Avoid dust formation.

-

Ensure adequate ventilation.

-

Prevent the chemical from entering drains.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. |

Emergency Response Decision Tree

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Hazardous decomposition products may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations. Do not allow the product to enter drains.

Experimental Protocols and Signaling Pathways

Based on available literature, this compound is a chemical intermediate used in synthesis. There are no established experimental protocols for its biological activity or defined signaling pathways associated with it. Its primary application is as a building block in peptide chemistry.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Tert-Butyl Ester: A Linchpin in Modern Organic Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules with multiple functional groups. Among these, the tert-butyl (t-Bu) ester stands out as a versatile and robust protecting group for carboxylic acids, finding widespread application in fields ranging from peptide synthesis to the development of novel therapeutics. Its unique combination of steric hindrance and acid lability provides a powerful tool for chemists to navigate intricate synthetic pathways. This technical guide offers a comprehensive overview of the tert-butyl ester protecting group, detailing its chemical properties, methods of installation and cleavage, and its critical role in contemporary research and drug development.

Core Principles: Stability and Selective Cleavage

The efficacy of the tert-butyl ester as a protecting group stems from its distinct stability profile. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering the ester highly resistant to basic and nucleophilic conditions under which other esters, such as methyl or ethyl esters, would be readily cleaved.[1][2] This stability is crucial in multi-step syntheses where the carboxylic acid moiety must remain intact while other parts of the molecule undergo transformation.

Conversely, the true synthetic utility of the tert-butyl ester lies in its facile cleavage under acidic conditions. Protonation of the ester oxygen is followed by a unimolecular elimination (E1) mechanism, leading to the formation of a stable tert-butyl carbocation and the desired carboxylic acid.[3] This carbocation is then quenched by a nucleophile or eliminates a proton to form isobutylene. This acid-catalyzed deprotection allows for the selective removal of the tert-butyl group in the presence of other acid-labile protecting groups, a concept known as orthogonal protection.[4][5]

Quantitative Stability Data

The following table summarizes the stability of the tert-butyl ester in comparison to other common ester protecting groups under various conditions.

| Protecting Group | Basic Conditions (e.g., NaOH, RT) | Nucleophilic Conditions (e.g., RLi, RMgX) | Acidic Conditions (e.g., TFA, RT) | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | Stable | Stable | Labile | Stable |

| Methyl Ester | Labile | Labile | Stable (requires harsh conditions) | Stable |

| Ethyl Ester | Labile | Labile | Stable (requires harsh conditions) | Stable |

| Benzyl Ester | Labile | Labile | Stable | Labile |

Experimental Protocols

Detailed methodologies for the introduction and removal of the tert-butyl ester protecting group are essential for reproducible and high-yielding synthetic outcomes.

Protection of Carboxylic Acids

Method 1: Acid-Catalyzed Addition of Isobutylene

This classic method involves the reaction of a carboxylic acid with an excess of isobutylene in the presence of a catalytic amount of a strong acid.

-

Reagents: Carboxylic acid, isobutylene (gas or condensed liquid), catalytic sulfuric acid or p-toluenesulfonic acid, dichloromethane (DCM) or dioxane as solvent.

-

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent in a pressure vessel.

-

Cool the mixture to -78 °C and add condensed isobutylene.

-

Add a catalytic amount of strong acid.

-

Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.

-

Cool the vessel, vent the excess isobutylene, and quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Method 2: Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

This method offers a milder alternative to the use of isobutylene and strong acids.

-

Reagents: Carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP) as a catalyst, and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure:

-

Dissolve the carboxylic acid in the solvent.

-

Add a catalytic amount of DMAP.

-

Add Boc₂O (1.1-1.5 equivalents) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Deprotection of Tert-Butyl Esters

Method 1: Trifluoroacetic Acid (TFA) Mediated Cleavage

This is the most common method for the deprotection of tert-butyl esters, particularly in peptide synthesis.

-

Reagents: Tert-butyl ester, trifluoroacetic acid (TFA), a scavenger (e.g., triisopropylsilane (TIS), water, thioanisole), and dichloromethane (DCM) as a co-solvent.

-

Procedure:

-

Dissolve the tert-butyl protected compound in DCM.

-

Add the scavenger(s) to the solution. The choice of scavenger depends on the other functional groups present in the molecule.

-

Add TFA (typically 20-50% v/v in DCM) and stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected product.

-

Collect the solid by filtration and wash with cold ether.

-

Method 2: Lewis Acid-Catalyzed Cleavage

Milder acidic conditions using Lewis acids can be employed for sensitive substrates.

-

Reagents: Tert-butyl ester, a Lewis acid (e.g., ZnBr₂, FeCl₃, Yb(OTf)₃), and an anhydrous aprotic solvent (e.g., DCM, nitromethane).

-

Procedure:

-

Dissolve the tert-butyl ester in the anhydrous solvent under an inert atmosphere.

-

Add the Lewis acid (catalytic or stoichiometric amounts may be required).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench with water or a mild aqueous base.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify as needed.

-

Visualizing the Chemistry: Diagrams and Workflows

Visual representations of reaction mechanisms and experimental workflows are invaluable for understanding the role of the tert-butyl ester protecting group.

Application in Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl ester is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). In this strategy, the temporary Nα-amino protecting group (Fmoc) is removed under basic conditions (e.g., piperidine), while the permanent side-chain protecting groups, including tert-butyl esters for aspartic and glutamic acid, are stable to these conditions. These side-chain protecting groups are then removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.

A Note on Aspartimide Formation

A potential side reaction when using tert-butyl protected aspartic acid in SPPS is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester carbonyl under basic conditions, particularly at Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product. Strategies to mitigate aspartimide formation include the use of bulkier side-chain protecting groups or modified deprotection conditions.

Conclusion

The tert-butyl ester protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of stability to basic and nucleophilic reagents and lability under acidic conditions provides a high degree of control and flexibility in the synthesis of complex molecules. From its foundational role in automated peptide synthesis to its application in the development of novel pharmaceuticals, the strategic use of the tert-butyl ester continues to enable significant advances in chemical science. A thorough understanding of its properties, along with robust and reproducible experimental protocols, is paramount for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

The Two Faces of a Molecule: A Technical Guide to the Racemic Nature of H-DL-Phe-OtBu.HCl and Its Implications

For Immediate Release

In the world of pharmaceutical sciences and drug development, the three-dimensional structure of a molecule is paramount. A subtle change in stereochemistry can mean the difference between a life-saving therapeutic and an inert or even harmful compound. This whitepaper delves into the racemic nature of H-DL-Phe-OtBu.HCl (DL-Phenylalanine tert-butyl ester hydrochloride), a key building block in peptide synthesis and a precursor to various bioactive molecules. We will explore the distinct properties of its constituent enantiomers, the methods for their separation, and the profound implications of their stereochemistry in biological systems.

This compound is a racemic mixture, meaning it is composed of equal parts of two enantiomers: H-L-Phe-OtBu.HCl (the L-isomer) and H-D-Phe-OtBu.HCl (the D-isomer). These molecules are non-superimposable mirror images of each other, and while they share the same chemical formula and connectivity, their interactions with the chiral environment of the body can differ significantly.

Physicochemical Properties of this compound and its Enantiomers

A summary of the key physicochemical properties is presented in the table below. It is important to note that while many physical properties of enantiomers are identical, their interaction with plane-polarized light (optical rotation) is equal and opposite.

| Property | This compound | H-L-Phe-OtBu.HCl | H-D-Phe-OtBu.HCl |

| CAS Number | 75898-47-4 | 15100-75-1 | 3403-25-6 |

| Molecular Formula | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ |

| Molecular Weight | 257.76 g/mol | 257.76 g/mol | 257.76 g/mol |

| Appearance | White powder | White to off-white solid | Data not available |

| Purity | ≥ 99% (HPLC)[1] | ≥ 99.0% (HPLC) | 98% |

The Implications of Chirality in Drug Development

The use of racemic mixtures in pharmaceuticals has been a topic of extensive discussion and regulatory scrutiny. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate a thorough understanding of their separate effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

For instance, research into the constituent amino acids of our subject molecule reveals significant stereospecificity in their biological activities. L-phenylalanine is a potent modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor involved in calcium homeostasis and hormone secretion. This interaction is stereoselective, with L-phenylalanine enhancing the receptor's sensitivity to calcium.[2] In contrast, D-phenylalanine and its derivatives have been investigated for their potential in pain management and mood enhancement, suggesting different therapeutic targets and mechanisms of action.[3]

A study comparing the effects of oral L-phenylalanine and D-phenylalanine in humans demonstrated that L-phenylalanine significantly increases insulin, glucagon, and glucose-dependent insulinotropic polypeptide (GIP) concentrations, whereas D-phenylalanine primarily increases postprandial peptide tyrosine tyrosine (PYY) levels.[4] This highlights the distinct endocrine responses elicited by each enantiomer.

Comparative Effects of L- and D-Phenylalanine on Hormone Release [4]

| Hormone | Effect of L-Phenylalanine | Effect of D-Phenylalanine |

| Insulin | Increased | No significant effect |

| Glucagon | Increased | No significant effect |

| GIP | Increased | No significant effect |

| PYY | No significant effect | Increased |

These findings underscore the importance of studying the enantiomers of H-Phe-OtBu.HCl individually to unlock their full therapeutic potential and to mitigate any risks associated with the racemic mixture.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for the synthesis of the racemic compound and a representative method for the chiral separation of its enantiomers.

Synthesis of Racemic this compound

This protocol is adapted from established methods for the esterification of amino acids.

Materials:

-

DL-Phenylalanine

-

Dioxane

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine

-

Dry ether

-

Hydrogen chloride (HCl) gas

Procedure:

-

Suspend DL-Phenylalanine in dioxane.

-

Add 1.5 equivalents of p-Toluenesulfonic acid (PTSA) and an excess of isobutylene.

-

Stir the mixture in an autoclave at room temperature for 2 to 3 days.

-

After the reaction, wash the mixture with a 10% sodium bicarbonate solution, followed by water and brine.

-

Remove the solvent under vacuum to obtain the free base of DL-phenylalanine tert-butyl ester.

-

Dissolve the free base in 10 volumes of dry ether and cool the solution to -20°C.

-

Slowly bubble hydrogen chloride gas through the solution until precipitation is complete.

-

Remove the ether under vacuum to yield the desired DL-phenylalanine tert-butyl ester hydrochloride salt.

Chiral Separation of this compound Enantiomers by HPLC

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column such as CHIRALPAK® ID is a suitable starting point.

-

Mobile Phase A: Carbon Dioxide (for UPC²) or Hexane (for normal phase HPLC)

-

Mobile Phase B: Methanol with 0.1% Ammonium Hydroxide (for UPC²) or 2-Propanol (for normal phase HPLC)

-

Sample: this compound dissolved in isopropanol with 0.1% triethanolamine.

Chromatographic Conditions (Starting Point):

-

Column Temperature: 40°C

-

Mobile Phase Composition: Isocratic, e.g., 90% A, 10% B

-

Flow Rate: 1.5 mL/min

-

Back Pressure: 2500 psi (for UPC²)

-

Detection: UV at 210 nm

-

Injection Volume: 4 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizing the Implications: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

Methodological & Application

Application Notes and Protocols for H-DL-Phe-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of a racemic mixture of D- and L-phenylalanine. In the context of solid-phase peptide synthesis (SPPS), the use of a racemic amino acid derivative is unconventional for the synthesis of peptides with a defined stereochemistry. Standard SPPS protocols utilize enantiomerically pure amino acids to ensure the synthesis of a single, stereochemically defined peptide product.

The incorporation of a DL-racemic mixture like this compound will result in the generation of a peptide library, where at the position of incorporation, there will be a statistical mixture of peptides containing either the D- or L-isomer of phenylalanine. This can be a valuable tool in specific research applications, such as the screening of peptide libraries for enhanced biological activity, increased stability against proteases, or for studying the structural and functional impact of D-amino acid substitution.

The tert-butyl (OtBu) ester protects the C-terminus of the phenylalanine. In standard Fmoc-based SPPS, the primary application of an amino acid with a protected C-terminus would be for solution-phase segment condensation. However, for the purpose of these notes, we will focus on the hypothetical incorporation of the free amino group of this compound onto a growing peptide chain on a solid support. The tert-butyl ester protecting the carboxyl group would be cleaved during the final trifluoroacetic acid (TFA) cleavage step, similar to side-chain protecting groups.

Principle of Application in SPPS

The application of this compound in Fmoc-based SPPS involves the coupling of the free amino group of the phenylalanine derivative to the deprotected N-terminus of the growing peptide chain attached to a solid support. The tert-butyl ester group remains stable throughout the synthesis cycles and is removed during the final cleavage from the resin. This results in a peptide with a free C-terminal carboxyl group. The key outcome is the production of a peptide mixture with stereochemical diversity at the phenylalanine position.

Experimental Protocols